Prop-2-ene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

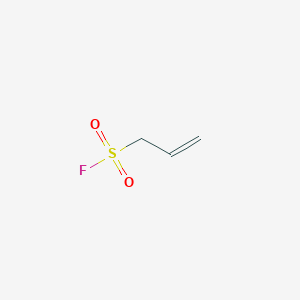

Prop-2-ene-1-sulfonyl fluoride (C₃H₅FO₂S) is an organosulfur compound characterized by a sulfonyl fluoride group (-SO₂F) attached to an allyl (prop-2-en-1-yl) backbone. Its molecular structure (SMILES: C=CCS(=O)(=O)F) features a reactive sulfonyl fluoride moiety, which confers unique electrophilic properties suitable for click chemistry and covalent inhibition applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ene-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of sodium allylsulfonate with phosphorus oxychloride. The reaction typically proceeds under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form enaminyl sulfonyl fluorides.

Addition Reactions: It can participate in conjugate addition reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, phosphines, and palladium catalysts. Typical reaction conditions involve mild temperatures and solvents like dimethylformamide or methanol .

Major Products Formed

The major products formed from reactions involving this compound include enaminyl sulfonyl fluorides and other functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Prop-2-ene-1-sulfonyl fluoride is an organosulfur compound with a sulfonyl fluoride group attached to a propene backbone. It has a molecular formula of C3H5FO2S and a molecular weight of 124.14 g/mol. This compound is known for its high reactivity and versatility in organic synthesis, particularly due to the electrophilic nature of the sulfonyl fluoride functional group, which allows it to participate in various applications.

Applications

This compound has a wide range of applications, especially in medicinal chemistry and biological studies.

Medicinal Chemistry this compound is employed in synthesizing potential drug candidates. The sulfonyl fluoride moiety can interact with biological targets, including enzymes and receptors, potentially modulating their activity. This makes it a valuable compound in the design of chemical probes for biological studies.

Organic Synthesis this compound is a valuable reagent in various chemical transformations. It can be used as a building block for synthesizing biologically active molecules.

Enzyme Inhibition Derivatives of this compound can exhibit inhibitory effects on enzymes linked to cancer progression. Studies have highlighted its potential in targeting specific kinases involved in cell signaling pathways that promote tumor growth.

Hydrosulfonylation Reactions this compound can be used in photoredox-catalyzed hydrosulfonylation reactions, allowing for the functionalization of alkenes under mild conditions, producing valuable sulfone-containing compounds that are important for medicinal chemistry.

Research Findings

Research indicates that this compound can interact with various biological molecules due to its electrophilic nature. Studies have shown that derivatives formed from this compound can inhibit specific enzymes or alter receptor functions, providing insights into its potential therapeutic applications.

Case Studies

Anti-Cancer Activity A study conducted on various sulfonamide derivatives synthesized from this compound demonstrated significant anti-cancer activity against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of prop-2-ene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of stable sulfonyl fluoride derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Table: Comparative Analysis

Structural and Functional Comparisons

Prop-2-ene-1-sulfonyl chloride

- Key Difference : Chlorine substituent instead of fluorine.

- Reactivity : More reactive than the fluoride due to the weaker Cl–S bond, but prone to hydrolysis. Used as a precursor in sultone and sulfonate ester synthesis (e.g., pent-4-en-2-yl prop-2-ene-1-sulfonate) .

- Physical Properties : Higher boiling point (175.4°C) and density (1.3 g/cm³) compared to the fluoride .

Sodium 2-methylprop-2-ene-1-sulphonate

- Key Difference : Sodium sulfonate salt with a methyl substituent.

- Functionality : Ionic nature enhances water solubility, making it suitable for industrial applications like ion-exchange resins or surfactants .

Sulfonate Esters (e.g., 2-Ethenyl-4-nitrophenyl prop-2-ene-1-sulfonate)

- Key Difference : Aryl or alkyl groups linked via an oxygen atom.

- Reactivity: Less electrophilic than sulfonyl fluorides/chlorides but stable enough for controlled drug delivery systems .

Stability and Selectivity

- Hydrolytic Stability : Sulfonyl fluorides exhibit greater resistance to hydrolysis compared to chlorides, enabling storage under ambient conditions .

- Selectivity: Fluorides react preferentially with specific amino acid residues (e.g., tyrosine, lysine), whereas chlorides exhibit broader reactivity .

Emerging Derivatives

Substituted derivatives, such as (E)-3-(4-cyanophenyl)this compound, demonstrate tailored bioactivity:

Biological Activity

Prop-2-ene-1-sulfonyl fluoride (PSF) is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a propene backbone. Its molecular formula is C3H5F2O2S with a molecular weight of approximately 124.14 g/mol. This compound has garnered interest in medicinal chemistry due to its electrophilic nature, which allows it to interact with various biological targets, including enzymes and receptors.

The sulfonyl fluoride moiety in PSF is known for its high reactivity, making it a versatile reagent in organic synthesis. This reactivity stems from the electrophilic character of the sulfonyl group, enabling PSF to participate in nucleophilic attack reactions with amines and phosphines under mild conditions, typically in solvents like dimethylformamide or methanol.

Enzyme Inhibition

Research indicates that PSF and its derivatives can act as inhibitors of several enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : PSF derivatives have been shown to selectively inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially offering therapeutic benefits for conditions such as pain and anxiety .

- Lipoprotein Lipase : Some sulfonyl fluoride compounds have demonstrated inhibitory effects on lipoprotein lipase, suggesting a role in lipid metabolism regulation .

Case Studies and Research Findings

- Synthesis and Reactivity : A study demonstrated the regio- and stereoselective synthesis of γ-aryl allylsulfonyl fluorides using PSF derivatives. The resulting compounds exhibited excellent yields and selectivity, indicating their potential utility in further biological applications .

- Inhibitory Effects : A detailed analysis highlighted that certain sulfonyl fluorides derived from PSF showed significant inhibition of FAAH with low off-target effects. This selectivity was attributed to the structural properties of the compounds, which allowed them to fit well within the active site of FAAH .

- Molecular Interaction Studies : Molecular docking studies have been employed to understand the binding interactions between PSF derivatives and their target enzymes. These studies provide insights into how modifications to the PSF structure can enhance binding affinity and selectivity .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the standard synthetic routes for Prop-2-ene-1-sulfonyl fluoride, and how can reaction efficiency be optimized?

Methodological Answer:

this compound is typically synthesized via sulfonation of allylic precursors followed by fluorination. Key steps include:

- Sulfonation : Reaction of propene derivatives with sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions.

- Fluorination : Use of fluorinating agents like KF or SF₄ to replace leaving groups (e.g., chloride) with fluorine.

Optimization Strategies : - Loading Screening : Adjust stoichiometric ratios of reagents (e.g., sulfonylating agents and fluorinating agents) to minimize side products. Table S4 in RSC Advances (ESI) provides empirical data on optimal molar ratios for high yield (>85%) .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity in allylic sulfonation steps.

- Temperature Control : Maintain temperatures between 0–5°C during fluorination to prevent decomposition.

Q. Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ ~45–50 ppm) and ¹H NMR (δ 5.8–6.2 ppm for vinyl protons) confirm structural integrity. Reference standards from NIST (e.g., InChIKey validation) ensure accuracy .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺ m/z ~136.01) and fragmentation patterns.

- Infrared Spectroscopy (FTIR) : Peaks at 1150–1250 cm⁻¹ (S=O stretch) and 700–750 cm⁻¹ (C-F stretch) validate functional groups.

- Chromatography : HPLC with UV detection (λ = 210 nm) assesses purity (>98% for research-grade samples). Manufacturer protocols (e.g., Sigma-Aldrich) provide detailed instrument calibration guidelines .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation .

- Waste Management : Segregate fluorinated waste in designated containers; collaborate with certified disposal agencies to prevent environmental contamination .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and evacuate the area immediately if vapor release occurs.

Q. Advanced: How does the reactivity of this compound vary under different solvent polarities and temperatures?

Methodological Answer:

- Solvent Effects : In polar aprotic solvents (e.g., DMF, DMSO), the compound exhibits enhanced electrophilicity due to stabilization of the sulfonyl fluoride group. Non-polar solvents (e.g., toluene) reduce reactivity but improve selectivity in allylic substitutions .

- Temperature-Dependent Kinetics : At elevated temperatures (>40°C), decomposition pathways dominate (e.g., hydrolysis to sulfonic acids). Kinetic studies using differential scanning calorimetry (DSC) are recommended to map stability thresholds .

Q. Advanced: How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

Methodological Answer:

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in water) to track nucleophilic attack pathways.

- Computational Modeling : Density Functional Theory (DFT) simulations can predict regioselectivity in reactions with amines or thiols, addressing discrepancies in literature .

Q. Advanced: What computational approaches are suitable for studying the reaction mechanisms of this compound?

Methodological Answer:

- DFT Calculations : Model transition states and energy barriers for sulfonyl transfer reactions. Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-31+G*) validated for sulfur-fluorine systems .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories using packages like GROMACS.

- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to ensure accuracy .

Q. Advanced: How can researchers design experiments to assess the compound’s stability in biological matrices for pharmacological applications?

Methodological Answer:

- Matrix Compatibility Tests : Incubate the compound in PBS, plasma, or liver microsomes at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours.

- Enzymatic Stability : Use cytochrome P450 isoforms to assess metabolic susceptibility.

- Statistical Design : Apply factorial DOE (Design of Experiments) to evaluate interactions between pH, temperature, and enzyme activity .

Properties

Molecular Formula |

C3H5FO2S |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

prop-2-ene-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H5FO2S/c1-2-3-7(4,5)6/h2H,1,3H2 |

InChI Key |

VCUZYBBQJRJJNJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCS(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.